L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-
Brand Name: Vulcanchem
CAS No.: 654054-56-5
VCID: VC16820168
InChI: InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1
SMILES:
Molecular Formula: C22H31N5O5S2
Molecular Weight: 509.6 g/mol

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-

CAS No.: 654054-56-5

Cat. No.: VC16820168

Molecular Formula: C22H31N5O5S2

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- - 654054-56-5

Specification

CAS No. 654054-56-5
Molecular Formula C22H31N5O5S2
Molecular Weight 509.6 g/mol
IUPAC Name (2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1
Standard InChI Key KBIRQRMIAKBVLG-DKIMLUQUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The peptide sequence Val-Cys-Trp-Cys adopts a linear structure with the following IUPAC name:
(2S)2[[(2R)2[[(2S)2[[(2R)2amino3sulfanylpropanoyl]amino]3(1Hindol3yl)propanoyl]amino]3sulfanylpropanoyl]amino]3methylbutanoicacid(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid. Key features include:

  • Cysteine residues: Positioned at the second and fourth sites, these residues contain thiol (-SH) groups capable of forming disulfide bonds under oxidative conditions, though the reduced form is implied by the absence of cyclic annotations.

  • Tryptophan: The indole side chain at the third position contributes hydrophobicity and potential π-π stacking interactions.

  • Valine: The N-terminal valine enhances structural rigidity via its branched aliphatic side chain.

PropertyValueSource
Molecular formulaC22H31N5O5S2\text{C}_{22}\text{H}_{31}\text{N}_{5}\text{O}_{5}\text{S}_{2}
Molecular weight509.6 g/mol
Key functional groupsThiols (-SH), indole, carboxyl

Synthesis and Biosynthetic Pathways

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most plausible method for producing Val-Cys-Trp-Cys, given its linear structure and moderate length. Key steps include:

  • Resin activation: Use of Fmoc-protected amino acids bound to a polystyrene resin.

  • Deprotection and coupling: Sequential removal of Fmoc groups with piperidine and coupling of subsequent residues using activators like HBTU .

  • Cleavage and purification: TFA-mediated cleavage from the resin, followed by HPLC purification .

Enzymatic synthesis, as demonstrated for analogous dipeptides (e.g., δ-L-α-aminoadipoyl-L-cysteinyl-D-valine synthetase in ACV synthetase) , is less likely here due to the absence of non-ribosomal peptide synthetase (NRPS) data for this sequence.

Table 2: Synthetic Challenges and Solutions

ChallengeStrategy
Cysteine oxidationUse of reducing agents (e.g., DTT) during synthesis
Tryptophan degradationProtect indole with Boc groups

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderate in aqueous solutions due to cysteine’s polar thiols, counterbalanced by tryptophan’s hydrophobicity.

  • Stability: Thiol groups are prone to oxidation, necessitating storage under inert atmospheres or with antioxidants.

  • Isoelectric point (pI): Estimated at ~5.2 based on cysteine (pKa ~8.3) and terminal carboxyl (pKa ~2.2) groups.

Table 3: Predicted Physicochemical Parameters

ParameterValue
LogP (octanol-water)1.8 (estimated)
Hydrogen bond donors7
Hydrogen bond acceptors10

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

  • Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (509.6 Da) .

  • Nuclear magnetic resonance (NMR): 1H^1\text{H}-NMR resolves backbone and side-chain proton environments .

  • High-performance liquid chromatography (HPLC): Reverse-phase HPLC assesses purity (>95% for research-grade material).

Table 4: Analytical Data Comparison

TechniqueKey Findings
ESI-MS[M+H]+^+ at m/z 510.6
1H^1\text{H}-NMRδ 1.02 (valine CH3_3), δ 7.3 (tryptophan indole)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator